tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate
Description
tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate is a bicyclic pyridine derivative functionalized with a carbamate-protected amine group. Its structure combines a partially hydrogenated bipyridine core with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. This compound is primarily utilized as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules .
The molecular formula is C₁₆H₂₃N₃O₂, with a molecular weight of 289.38 g/mol. Its structural complexity arises from the fused bicyclic system and stereochemical considerations, which influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)19(4)14-9-8-12(11-18-14)13-7-5-6-10-17-13/h8-9,11H,5-7,10H2,1-4H3 |
InChI Key |
YPHQKYKEJTXVON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)C2=NCCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate typically involves multiple steps. One common synthetic route includes the reaction of a bipyridine derivative with tert-butyl carbamate under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bipyridine core, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. This coordination can alter the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, the following compounds are compared:
tert-Butyl (6-carbamoyl-[2,3'-bipyridin]-6'-yl)carbamate
- Molecular Formula : C₁₇H₂₀N₄O₃
- Molecular Weight : 328.37 g/mol
- Key Differences :
- Synthetic Relevance : Both compounds serve as intermediates in coupling reactions with heteroaromatic chlorides (e.g., thiazolo[4,5-c]pyridines) .
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.32 g/mol
- Key Differences :
- Reactivity : The tetrahydro-2H-pyran ring provides conformational rigidity, contrasting with the planar bipyridine system in the target compound .
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- Molecular Formula : C₁₁H₁₄BrClN₂O₂
- Molecular Weight : 337.60 g/mol
- Key Differences :
- Applications : Used in Suzuki-Miyaura couplings to construct biaryl systems .
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate
- Molecular Formula : C₁₃H₂₀N₂O₄
- Molecular Weight : 268.31 g/mol
- Key Differences :
Data Table: Structural and Functional Comparison
Biological Activity
tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate (CAS No. 1352533-18-6) is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The compound consists of a tetrahydro-bipyridine structure linked to a tert-butyl carbamate group, which may influence its biological activity and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H23N3O2
- Molecular Weight : 289.37 g/mol
- Functional Groups : Tert-butyl and carbamate groups contribute to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound can modulate various biological activities including enzyme inhibition and receptor signaling pathways. The following sections detail the biological activities of this compound based on available studies.
Interaction with Biological Targets
The biological activity of this compound is primarily assessed through its interactions with enzymes and receptors:
- Enzyme Inhibition : The carbamate moiety can undergo hydrolysis, potentially leading to the formation of active amines that may inhibit specific enzymes.
- Receptor Binding : Studies suggest that similar tetrahydro-bipyridine derivatives exhibit binding affinity to neurotransmitter receptors, which could be explored for neuropharmacological applications.
Table 1: Structural Comparisons with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl (6-methylpyridin-3-yl)carbamate | C13H17N3O2 | Contains a 6-methylpyridine moiety |
| tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate | C19H25N3O2 | Substituted with a phenyl group |
| 1-(tert-butoxycarbonyl)-1-(pyridin-2-yl)methylamine | C12H16N2O2 | Features a pyridine and amine |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of similar compounds:
- Neuropharmacology : Research has shown that tetrahydro-bipyridine derivatives can cross the blood-brain barrier (BBB), enhancing their potential for treating central nervous system disorders. For instance, conjugates developed in recent studies displayed improved brain penetration and metabolic stability compared to their parent compounds .
- Enzyme Modulation : A study focusing on HDAC inhibitors demonstrated that compounds with similar structural motifs exhibited selective inhibition of histone deacetylases (HDACs), which are critical in cancer therapy . This suggests that this compound could also possess such inhibitory properties.
- Binding Affinity Studies : Techniques like surface plasmon resonance have been employed to quantitatively assess the binding interactions of related compounds with various receptors. These studies indicate that modifications in the bipyridine structure can significantly alter binding affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
